1-(2-(Bromomethyl)-6-ethoxyphenyl)-1-chloropropan-2-one
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Overview
Description
1-(2-(Bromomethyl)-6-ethoxyphenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes bromine, chlorine, and ethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-6-ethoxyphenyl)-1-chloropropan-2-one typically involves multiple steps. One common method is the bromination of a precursor compound, followed by chlorination and ethoxylation. The bromination step often uses bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The chlorination step can be achieved using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-6-ethoxyphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone.
Scientific Research Applications
1-(2-(Bromomethyl)-6-ethoxyphenyl)-1-chloropropan-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug development.
Material Science: It is used in the synthesis of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-6-ethoxyphenyl)-1-chloropropan-2-one involves its interaction with various molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The ethoxy group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromomethylphenyl)-1-chloropropan-2-one
- 1-(2-(Bromomethyl)-4-ethoxyphenyl)-1-chloropropan-2-one
- 1-(2-(Bromomethyl)-6-methoxyphenyl)-1-chloropropan-2-one
Uniqueness
1-(2-(Bromomethyl)-6-ethoxyphenyl)-1-chloropropan-2-one is unique due to the presence of both bromine and chlorine atoms, which provide multiple sites for chemical modification. The ethoxy group also imparts specific solubility and reactivity characteristics that distinguish it from similar compounds .
Properties
Molecular Formula |
C12H14BrClO2 |
---|---|
Molecular Weight |
305.59 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-6-ethoxyphenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C12H14BrClO2/c1-3-16-10-6-4-5-9(7-13)11(10)12(14)8(2)15/h4-6,12H,3,7H2,1-2H3 |
InChI Key |
BRYHYSHOUKHDGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1C(C(=O)C)Cl)CBr |
Origin of Product |
United States |
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